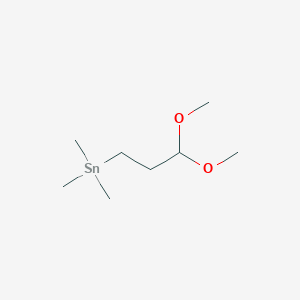
1-Trimethylstannyl-3,3-dimethoxypropane
Übersicht
Beschreibung
1-Trimethylstannyl-3,3-dimethoxypropane, also known as (3,3-Dimethoxypropyl)trimethylstannane, is a chemical compound with the molecular formula C8H20O2Sn . It is a raw material that can be supplied by various manufacturers .
Synthesis Analysis
The synthesis of 1-Trimethylstannyl-3,3-dimethoxypropane involves several steps. Initially, 1-Bromo-3,3-dimethoxypropane is prepared by bubbling anhydrous hydrogen bromide into a solution of acrolein and trimethyl orthoformate in methylene chloride at 0°C . The reaction mixture is then stirred, filtered, and the filtrate is concentrated under reduced pressure. The residue is distilled to give 1-bromo-3,3-dimethoxypropane . This compound is then reacted with magnesium turnings in tetrahydrofuran, followed by the addition of chlorotrimethylstannane, to give 1-Trimethylstannyl-3,3-dimethoxypropane .Molecular Structure Analysis
The molecular structure of 1-Trimethylstannyl-3,3-dimethoxypropane consists of 8 carbon atoms, 20 hydrogen atoms, 2 oxygen atoms, and 1 tin atom . The molecular weight of the compound is 266.95 .Wissenschaftliche Forschungsanwendungen
Bio-Sourced Solvents
1-Trimethylstannyl-3,3-dimethoxypropane and related compounds have applications as bio-sourced solvents. For instance, 1,2,3-Trimethoxypropane, a similar compound, was used as a solvent in various organic reactions like transesterifications, organometallic reactions, carbon–carbon coupling reactions, and etherification reactions. This solvent was noted for its effectiveness in solubilizing polymers (Sutter et al., 2013).
Vibrational Spectra Analysis
In the field of spectroscopy, the vibrational spectra and quantum mechanical force fields of various trimethylstannyl derivatives, including 3,3-dimethyl-1,2-bis-(trimethylstannyl)cyclopropene, have been extensively studied. These analyses contribute to understanding the molecular structure and vibrational properties of such compounds (Panchenko et al., 2006).
Organic Synthesis
1-Trimethylstannyl-3,3-dimethoxypropane is used as an intermediate in organic synthesis processes. For example, it was used in the synthesis of 2-oxo-5-methoxyspiro[5.4]decane, indicating its role in complex organic transformations (Lee & Porter, 2003).
Eigenschaften
IUPAC Name |
3,3-dimethoxypropyl(trimethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O2.3CH3.Sn/c1-4-5(6-2)7-3;;;;/h5H,1,4H2,2-3H3;3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEFUUBREPQDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC[Sn](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541887 | |
| Record name | (3,3-Dimethoxypropyl)(trimethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Trimethylstannyl-3,3-dimethoxypropane | |
CAS RN |
102402-80-2 | |
| Record name | (3,3-Dimethoxypropyl)(trimethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine](/img/structure/B1626093.png)



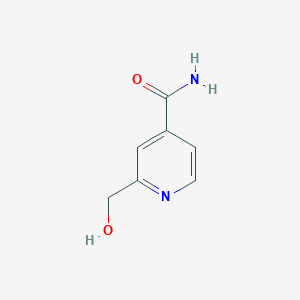
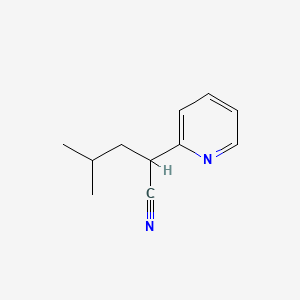
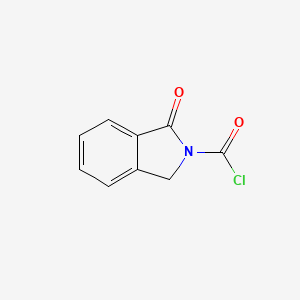
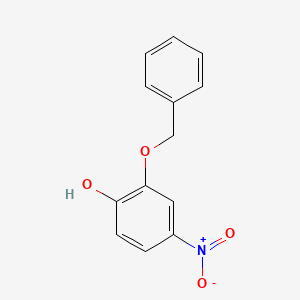
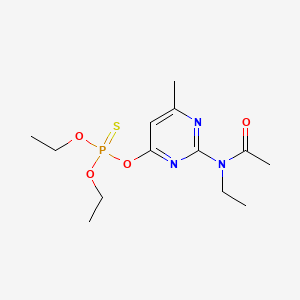
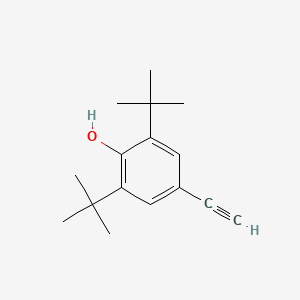
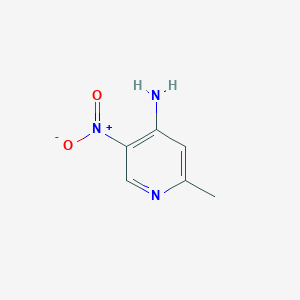

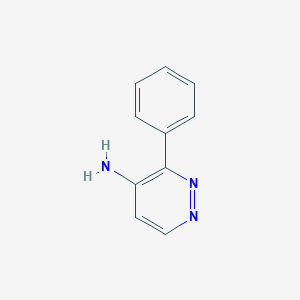
![2-[[13-[(8-Hydroxyquinolin-2-yl)methyl]-1-oxa-4,10,16-trithia-7,13-diazacyclooctadec-7-yl]methyl]quinolin-8-ol](/img/structure/B1626113.png)